Trimethobenzamide D6
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Overview
Description
Trimethobenzamide D6 is a deuterium-labeled derivative of Trimethobenzamide, an antiemetic compound used to prevent nausea and vomiting. The deuterium labeling involves the substitution of hydrogen atoms with deuterium, a stable isotope of hydrogen, which can be useful in various scientific research applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Trimethobenzamide D6 involves the deuterium labeling of Trimethobenzamide. The general synthetic route includes the following steps:
Alkylation: The sodium salt of p-hydroxybenzaldehyde is alkylated with 2-dimethylaminoethyl chloride to form an ether.
Reductive Amination: The aldehyde is subjected to reductive amination in the presence of ammonia to yield a diamine.
Acylation: The diamine is then acylated with 3,4,5-trimethoxybenzoyl chloride to produce Trimethobenzamide.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of deuterium gas or deuterated reagents is essential for the deuterium labeling process .
Chemical Reactions Analysis
Types of Reactions
Trimethobenzamide D6 undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one atom or group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens and nucleophiles under various conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols .
Scientific Research Applications
Trimethobenzamide D6 is widely used in scientific research due to its deuterium labeling, which provides several advantages:
Chemistry: Used as a tracer in reaction mechanisms and kinetic studies.
Biology: Used in metabolic studies to track the movement and transformation of molecules within biological systems.
Medicine: Used in pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion of drugs.
Industry: Used in the development of new drugs and therapeutic agents.
Mechanism of Action
Trimethobenzamide D6 exerts its antiemetic effects by blocking the dopamine D2 receptors in the chemoreceptor trigger zone (CTZ) of the medulla oblongata. This action prevents the transmission of emetic signals to the vomiting center, thereby suppressing nausea and vomiting .
Comparison with Similar Compounds
Similar Compounds
Domperidone: Another dopamine D2 receptor antagonist used as an antiemetic.
Metoclopramide: A dopamine D2 receptor antagonist with similar antiemetic properties.
Uniqueness
Trimethobenzamide D6 is unique due to its deuterium labeling, which enhances its stability and allows for detailed tracking in scientific studies. This makes it particularly valuable in research applications where precise measurement and tracking are essential .
Properties
Molecular Formula |
C21H28N2O5 |
---|---|
Molecular Weight |
394.5 g/mol |
IUPAC Name |
N-[[4-[2-[bis(trideuteriomethyl)amino]ethoxy]phenyl]methyl]-3,4,5-trimethoxybenzamide |
InChI |
InChI=1S/C21H28N2O5/c1-23(2)10-11-28-17-8-6-15(7-9-17)14-22-21(24)16-12-18(25-3)20(27-5)19(13-16)26-4/h6-9,12-13H,10-11,14H2,1-5H3,(H,22,24)/i1D3,2D3 |
InChI Key |
FEZBIKUBAYAZIU-WFGJKAKNSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])N(CCOC1=CC=C(C=C1)CNC(=O)C2=CC(=C(C(=C2)OC)OC)OC)C([2H])([2H])[2H] |
SMILES |
CN(C)CCOC1=CC=C(C=C1)CNC(=O)C2=CC(=C(C(=C2)OC)OC)OC |
Canonical SMILES |
CN(C)CCOC1=CC=C(C=C1)CNC(=O)C2=CC(=C(C(=C2)OC)OC)OC |
Origin of Product |
United States |
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